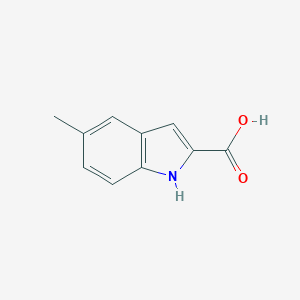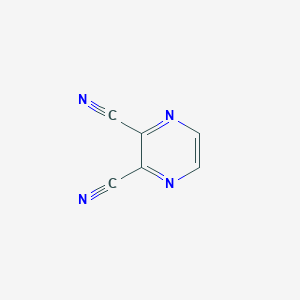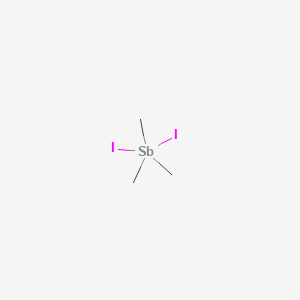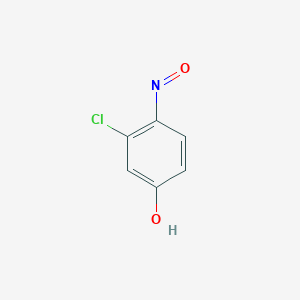
2,5-Cyclohexadien-1-one, 3-chloro-4-hydroxyimino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadien-1-one, 3-chloro-4-hydroxyimino-, also known as nitrosoacetophenone oxime (NAP), is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is highly reactive and can undergo a variety of chemical reactions, making it an important tool for researchers in the fields of chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of NAP is not fully understood, but it is believed to involve the formation of covalent bonds with biological molecules. This can lead to changes in the structure and function of these molecules, which can have a variety of effects on cellular processes.
Biochemische Und Physiologische Effekte
NAP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NAP in lab experiments is its high reactivity, which allows it to react with a wide range of biological molecules. However, this reactivity can also be a limitation, as it can lead to non-specific binding and interfere with the interpretation of results. Additionally, the toxicity of NAP can be a concern, particularly in in vivo experiments.
Zukünftige Richtungen
There are many potential future directions for research involving NAP. One area of interest is the development of new methods for the synthesis of NAP and related compounds. Another area of interest is the development of more selective and less toxic derivatives of NAP for use in biological systems. Additionally, the potential therapeutic applications of NAP and related compounds in the treatment of diseases such as cancer and Alzheimer's disease are areas of active research.
Synthesemethoden
The synthesis of NAP can be achieved through a three-step process. The first step involves the reaction of 3-chloro-4-hydroxyacetophenone with hydroxylamine hydrochloride to form 3-chloro-4-hydroxyiminoacetophenone. The second step involves the reaction of this intermediate with sodium nitrite to form the nitroso derivative. Finally, the nitroso compound is reduced to NAP using sodium hydrosulfite.
Wissenschaftliche Forschungsanwendungen
NAP has been widely used in scientific research due to its ability to react with a variety of biological molecules, including proteins, nucleic acids, and lipids. This reactivity has made it an important tool for studying the structure and function of these molecules, as well as their interactions with other molecules.
Eigenschaften
CAS-Nummer |
13362-36-2 |
|---|---|
Produktname |
2,5-Cyclohexadien-1-one, 3-chloro-4-hydroxyimino- |
Molekularformel |
C6H4ClNO2 |
Molekulargewicht |
157.55 g/mol |
IUPAC-Name |
3-chloro-4-nitrosophenol |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H |
InChI-Schlüssel |
LCPQHPZPSPNDSA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)Cl)N=O |
Kanonische SMILES |
C1=CC(=C(C=C1O)Cl)N=O |
Andere CAS-Nummern |
13362-36-2 |
Synonyme |
3-Chloro-4-(hydroxyimino)-2,5-cyclohexadien-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



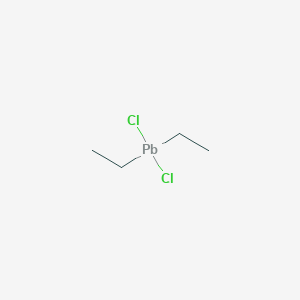
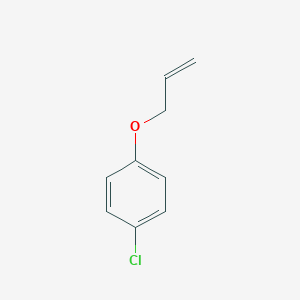
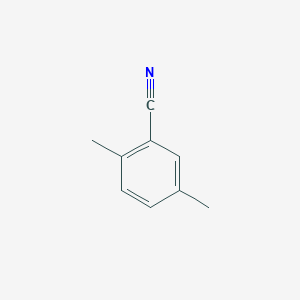
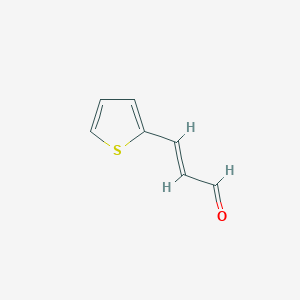
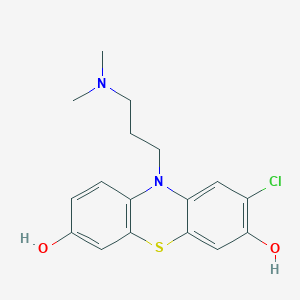
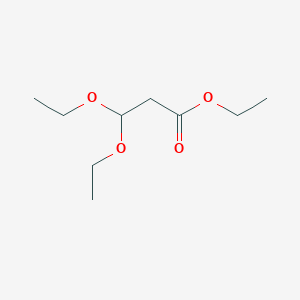


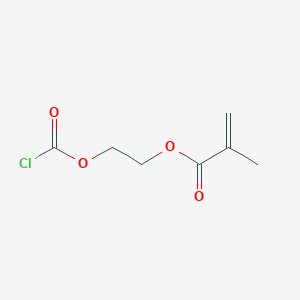
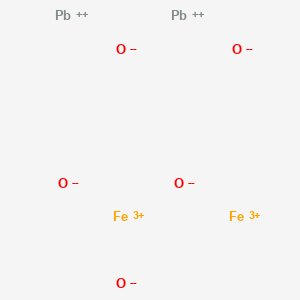
![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
